molecular formula C10H16ClNO3 B2655840 2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one CAS No. 1517020-09-5

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one

Cat. No.: B2655840
CAS No.: 1517020-09-5
M. Wt: 233.69
InChI Key: WTYDMFLMGSHPDZ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one” is a chemical compound. It is related to 1,4-Dioxa-8-azaspiro[4.5]decane, which has been used in the synthesis of spirocyclotriphosphazenes .

Scientific Research Applications

Tandem Prins Cyclization

A novel tandem Prins strategy has been developed for synthesizing 1,8-dioxa 3-azaspiro[4.5]dec-2-ene derivatives, employing 5 mol% Cu(OTf)2 in dichloromethane at 0 °C. This method offers products in good yields with diverse substitution patterns, showcasing the compound's role in facilitating versatile synthetic routes (L. M. Reddy et al., 2018).

Synthesis of 2-Azaspiro[4.5]Deca-1,6,9-Trien-8-Ones

A tandem synthesis method has been employed to create structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, utilizing N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. This process involves Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization, marking a first in using N-(2-propyn-1-yl) amides in such a context (L. Shan et al., 2022).

Gabapentin-Base Synthesis

An intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide under mild conditions in ethanol has developed two novel classes of compounds. This synthesis highlights the compound's role in the formation of biologically active compounds, offering insights into its potential pharmacological applications (Mahboobe Amirani Poor et al., 2018).

Anticonvulsant Activity Evaluation

A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and assessed for their anticonvulsant and neurotoxic properties. This research underscores the compound's potential in the development of new anticonvulsant drugs (J. Obniska et al., 2006).

Structural Study of BTZ043

An in-depth structural study of a promising antitubercular drug candidate, BTZ043, revealed its potential as an antitubercular agent. The study highlights the importance of the compound's structure in its pharmacological activity, contributing to the development of new antitubercular drugs (A. Richter et al., 2022).

Properties

IUPAC Name

2-chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-8(11)9(13)12-4-2-3-10(7-12)14-5-6-15-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYDMFLMGSHPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2(C1)OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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